Magnesium boride

Description

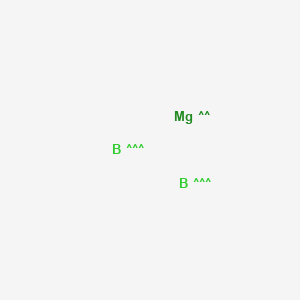

Structure

2D Structure

Propriétés

InChI |

InChI=1S/2B.Mg | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKRHHZKOQZHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[Mg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Mg | |

| Record name | magnesium boride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_boride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

45.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey powder; [Sigma-Aldrich MSDS] | |

| Record name | Magnesium diboride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12007-25-9 | |

| Record name | Magnesium boride (MgB2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium boride (MgB2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium diboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical Frameworks and Computational Investigations of Magnesium Boride

Ab Initio Calculations and Density Functional Theory (DFT) for Electronic Structure

Ab initio calculations, particularly those based on Density Functional Theory (DFT), have been fundamental in elucidating the ground-state electronic properties of MgB₂. scirp.org These first-principles methods solve the quantum mechanical equations governing the electrons in the material without relying on empirical parameters, providing a detailed picture of its electronic nature. scirp.org

The electronic band structure of MgB₂ is a key determinant of its properties. Calculations reveal that MgB₂ is a semimetal with a quasi-two-dimensional character. mdpi.com The bands near the Fermi level, which are crucial for superconductivity, are predominantly derived from the p-orbitals of the boron atoms, with a negligible contribution from magnesium. mdpi.comresearchgate.net Magnesium atoms are substantially ionized, donating their valence electrons to the boron layers. researchgate.netarxiv.org

The Fermi surface of MgB₂ consists of four sheets: two three-dimensional cylindrical sheets arising from π-bonding and antibonding bands, and two nearly two-dimensional sheets from the σ-bonding bands. scirp.org The σ-bands are formed by the in-plane p_x and p_y orbitals of boron, while the π-bands originate from the p_z orbitals. aip.org This multi-band nature is a defining characteristic of MgB₂'s electronic structure. scirp.org

| Band Type | Contributing Orbitals | Dimensionality | Role in Superconductivity |

|---|---|---|---|

| σ-bands | Boron p_x, p_y | Quasi-2D | Strong electron-phonon coupling, larger superconducting gap. iphy.ac.cn |

| π-bands | Boron p_z | 3D | Weaker electron-phonon coupling, smaller superconducting gap. iphy.ac.cn |

Analysis of the electron density distribution provides insights into the chemical bonding within MgB₂. There is a significant transfer of charge from the magnesium atoms to the boron network. worldscientific.comnih.gov Calculations estimate this charge transfer to be approximately 1.4 to 1.6 electrons from each Mg atom to the boron layers. nih.govmpg.de

Band Structure Analysis and Fermi Surface Characteristics

Migdal–Éliashberg Formalism for Electron-Phonon Coupling

The Migdal-Éliashberg theory is a powerful theoretical framework for understanding phonon-mediated superconductivity, and it has been successfully applied to MgB₂. cryogenicsociety.orgaip.org This formalism explicitly calculates the electron-phonon coupling (EPC), which is the interaction between the electrons and the lattice vibrations (phonons). cryogenicsociety.org In MgB₂, the EPC is highly anisotropic, with strong coupling for the σ-bands and weaker coupling for the π-bands. scirp.orgdiva-portal.org

The strong EPC in the σ-bands is primarily due to the coupling of these electronic states with the high-frequency E₂g phonon mode, which corresponds to the in-plane stretching vibrations of the boron atoms. cryogenicsociety.orgdiva-portal.org Calculations using the Migdal-Éliashberg formalism have been instrumental in determining the EPC strength and predicting the superconducting transition temperature. aip.orgaip.org Some advanced theoretical models are also exploring the role of nonlinear electron-phonon interactions within this framework. arxiv.org

Theoretical Modeling of Superconducting Gaps and Multiband Phenomena

A key feature of MgB₂ is the existence of two distinct superconducting energy gaps, a phenomenon known as multiband superconductivity. scirp.orgresearchgate.net This arises from the different EPC strengths on the σ and π bands. tsijournals.com Theoretical models, often based on a two-band BCS Hamiltonian or the Migdal-Éliashberg formalism, have been developed to describe this behavior. scirp.orgtsijournals.com

These models predict a larger superconducting gap on the σ-bands and a smaller gap on the π-bands. iphy.ac.cnresearchgate.net This has been confirmed by various experimental techniques. The presence of these two gaps has a profound influence on many of the superconducting properties of MgB₂, including its specific heat and upper critical field. scirp.orgresearchgate.net

| Band | Superconducting Gap Size (approx.) | Reference |

|---|---|---|

| σ-band | 6.0 - 7.0 meV | iphy.ac.cnresearchgate.net |

| π-band | 1.5 - 2.5 meV | iphy.ac.cnresearchgate.net |

Computational Studies on Strain and Pressure Effects on Superconductivity

Computational studies have been employed to investigate how mechanical strain and hydrostatic pressure affect the superconducting properties of MgB₂. These external perturbations can modify the lattice parameters, which in turn influences the electronic band structure, phonon frequencies, and the electron-phonon coupling. cryogenicsociety.orgaip.org

First-principles calculations have shown that applying tensile strain, particularly biaxial tensile strain, can enhance the superconducting transition temperature. crimsonpublishers.comcrimsonpublishers.com For instance, a tensile biaxial strain has been predicted to increase T_c by approximately 20%. crimsonpublishers.com Conversely, compressive strain and positive hydrostatic pressure generally lead to a suppression of T_c. cryogenicsociety.orgresearchgate.net This is attributed to changes in the density of states at the Fermi level and a stiffening of the phonon modes under pressure. researchgate.net However, some early first-principles calculations suggested that positive hydrostatic pressure could increase T_c, though this is not the consensus. aip.orgresearchgate.net

| Condition | Effect on T_c | Underlying Mechanism (Theoretical) | Reference |

|---|---|---|---|

| Tensile Strain | Increase | Enhancement of electron-phonon coupling. | crimsonpublishers.comcrimsonpublishers.com |

| Compressive Strain | Decrease | Suppression of electron-phonon coupling. | crimsonpublishers.com |

| Hydrostatic Pressure | Decrease | Reduction of density of states at the Fermi level and phonon hardening. | cryogenicsociety.orgresearchgate.net |

Ab Initio Molecular Dynamics (AIMD) Simulations for Surface Reconstruction and Interaction Dynamics

Ab initio molecular dynamics (AIMD) simulations are a powerful tool for studying the dynamic behavior of atoms in a material, including surface phenomena. cnr.it For MgB₂, AIMD simulations have been used to investigate the reconstruction of its surfaces and the dynamics of interactions with other molecules. hawaii.eduresearchgate.net

These simulations have shown that the boron-terminated {0001} basal plane of MgB₂ can undergo surface reconstruction. hawaii.edu This reconstruction can be accelerated by the presence of adsorbates like tetrahydrofuran (B95107) (THF). hawaii.edu The simulations reveal that the boron surface is highly dynamic, with multiple reconstructions being thermodynamically preferred and kinetically accessible. researchgate.netresearchgate.net Understanding these surface dynamics is crucial for applications where surface properties play a key role. hawaii.eduresearchgate.net

Synthesis Methodologies and Fabrication Techniques for Magnesium Boride Materials

Bulk Material Synthesis Techniques

Bulk MgB₂ is essential for applications such as superconducting magnets and current leads. The primary goal in bulk synthesis is to achieve high density and strong grain connectivity, which are crucial for high critical current densities.

Solid-State Reaction (SSR) and Sintering (Ex-situ approaches)

Solid-state reaction is a conventional and straightforward method for synthesizing MgB₂ powder. wikipedia.org The process typically involves mixing magnesium (Mg) and boron (B) powders in a stoichiometric ratio and heating them in a controlled atmosphere or sealed container. wikipedia.orgworldscientific.com The reaction to form MgB₂ begins at approximately 650°C, which is close to the melting point of magnesium (652°C). wikipedia.org The synthesis is often carried out at temperatures ranging from 800°C to 950°C. mdpi.com

In the ex-situ approach, pre-reacted MgB₂ powder is used as the starting material for forming bulk shapes, which are then sintered at high temperatures, typically between 800°C and 1000°C, to densify the material and improve grain connectivity. wikipedia.org One of the main challenges with SSR is the volatility of magnesium at the reaction temperatures, which can lead to a loss of stoichiometry and the formation of impurity phases like MgO. To mitigate this, the reaction is often performed in a sealed tube, sometimes under an inert gas atmosphere. worldscientific.com

| Parameter | Typical Value/Condition | Source |

| Starting Materials | Magnesium (Mg) and Boron (B) powders | wikipedia.orgworldscientific.com |

| Stoichiometry | Mg:B = 1:2 | researchgate.netaip.org |

| Reaction Temperature | 650°C - 950°C | wikipedia.orgmdpi.com |

| Sintering Temperature (ex-situ) | 800°C - 1000°C | wikipedia.org |

| Atmosphere | Inert (e.g., Argon) or sealed tube | worldscientific.com |

Powder-in-Tube (PIT) and Powder-in-Sealed-Tube (PIST) Methods for Wire Fabrication

The Powder-in-Tube (PIT) method is the most widely used technique for fabricating MgB₂ wires and tapes. mdpi.com This process has two main variations: in-situ and ex-situ.

In the in-situ process, a mixture of magnesium and boron powders is packed into a metal tube, often made of materials like iron, tantalum, or stainless steel. researchgate.netaip.orggoogle.com The tube is then subjected to mechanical deformation processes such as drawing or rolling to reduce its diameter and increase the packing density of the powder core. researchgate.netgoogle.com Finally, the wire is heat-treated at temperatures typically between 650°C and 900°C to react the Mg and B and form the MgB₂ superconductor within the sheath. researchgate.net A challenge in the in-situ method is the volume contraction during the reaction of Mg and B, which can lead to porosity in the superconducting core. arxiv.org

The ex-situ process starts with pre-reacted MgB₂ powder, which is packed into the metal tube. wikipedia.orggoogle.com The subsequent steps of mechanical deformation and heat treatment (sintering) are similar to the in-situ method. wikipedia.org The ex-situ approach can lead to higher core density but may suffer from weaker grain connectivity compared to the in-situ method. researchgate.net

The Powder-in-Sealed-Tube (PIST) method is a variation of the PIT technique where the powder-filled tube is sealed before heat treatment. researchgate.neteu-jr.eu This helps to prevent the evaporation of magnesium and contamination from the atmosphere, leading to a purer MgB₂ phase. researchgate.neteu-jr.eu

| Feature | In-situ PIT | Ex-situ PIT |

| Starting Powder | Mixture of Mg and B | Pre-reacted MgB₂ |

| Heat Treatment | Reaction and sintering | Sintering |

| Typical Temperature | 650°C - 900°C | 800°C - 1000°C |

| Key Advantage | Good grain connectivity | Higher initial packing density |

| Key Challenge | Porosity from reaction shrinkage | Weaker inter-grain links |

Hot Pressing (HotP) and Spark Plasma Sintering (SPS)

To achieve higher density in bulk MgB₂, pressure-assisted sintering techniques are employed.

Hot Pressing (HP) involves the simultaneous application of high temperature and uniaxial pressure to the MgB₂ powder in a die. This method can produce dense bulk samples, often exceeding 90% of the theoretical density. cnr.it

Spark Plasma Sintering (SPS) is a more advanced technique where a pulsed electric current is passed through the powder and the graphite (B72142) die, leading to very rapid heating. shibaura-it.ac.jpmdpi.com This, combined with uniaxial pressure, allows for sintering at lower temperatures and for shorter durations compared to conventional methods. nih.gov SPS can produce highly dense MgB₂ bulks (up to 99.8%) with controlled grain growth, which is beneficial for enhancing critical current density. shibaura-it.ac.jpmdpi.com SPS has been shown to significantly improve the mechanical properties of MgB₂ bulks. shibaura-it.ac.jpiwate-u.ac.jp

| Technique | Typical Pressure | Typical Temperature | Key Advantage | Source |

| Hot Pressing (HP) | ~30 MPa | 950°C | High density | cnr.itarxiv.org |

| Spark Plasma Sintering (SPS) | 50 - 100 MPa | 750°C - 1150°C | Rapid sintering, high density, fine grain structure | shibaura-it.ac.jpmdpi.comnih.gov |

Reactive Liquid Infiltration (Mg-RLI)

The Reactive Liquid Infiltration (Mg-RLI) technique is an effective method for producing very dense MgB₂ bulk materials. cnr.itaip.org In this process, a porous preform of boron powder is infiltrated with molten magnesium. wikipedia.orgworldscientific.com The liquid magnesium reacts with the boron preform to form a dense MgB₂ structure. wikipedia.orgarxiv.org This method, also referred to as the Magnesium Vapor Infiltration Process (MVIP) in some contexts, can achieve densities greater than 90% of the theoretical value. wikipedia.orggoogle.com The process is typically carried out at temperatures where magnesium is in its liquid state, often around 850°C. cnr.itgoogle.com A key advantage of the Mg-RLI method is the ability to produce large, near-net-shape bulk components without the need for high-pressure equipment. worldscientific.comarxiv.org

High Quasi-Hydrostatic Pressing (HP) and Ultra-High-Pressure-Assisted Sintering

The application of high pressure during synthesis can significantly influence the properties of MgB₂. High-pressure synthesis, typically at pressures around 2 GPa, can produce almost theoretically dense materials. researchgate.netresearchgate.net This method can lead to nanostructured materials with very high critical current densities. researchgate.net The synthesis is performed at temperatures ranging from 800°C to 1100°C. researchgate.net The use of high pressure can also help to suppress the decomposition of MgB₂ at elevated temperatures. arxiv.org Research has shown that materials synthesized under high pressure can exhibit enhanced superconducting and mechanical properties. researchgate.netresearchgate.netarxiv.org

Thin Film Deposition Techniques

MgB₂ thin films are crucial for electronic applications, such as Josephson junctions and superconducting circuits. The primary goal is to grow high-quality, smooth, and stoichiometric films.

Various vacuum deposition techniques have been explored for producing MgB₂ thin films, including:

Hybrid Physical-Chemical Vapor Deposition (HPCVD) : This is considered one of the most effective techniques for depositing high-quality, smooth MgB₂ thin films. wikipedia.orgaip.org In this process, the substrate is heated in a chamber containing magnesium pieces while a hydrogen gas carrying a boron-containing precursor flows through. aip.org

Pulsed Laser Deposition (PLD) : This method involves using a high-power laser to ablate a target material (either MgB₂ or a mixture of Mg and B), which then deposits onto a substrate. kyoto-u.ac.jpmdpi.com Often, a two-step process is used where an initial film is deposited at a low temperature and then annealed at a high temperature in a magnesium atmosphere. mdpi.comnict.go.jp

Electron-Beam Evaporation : In this technique, magnesium and boron are evaporated simultaneously from separate sources using electron beams and co-deposited onto a substrate. kyoto-u.ac.jpnict.go.jp Substrate heating is typically required to achieve good film quality. nict.go.jp

Sputtering : This involves bombarding a target with energetic ions, which causes atoms to be ejected and deposited onto a substrate. kyoto-u.ac.jpnict.go.jp

Electrochemical Deposition : A more novel and potentially low-cost method involves the electrodeposition of MgB₂ films from an aqueous or non-aqueous bath. arxiv.orgcern.ch This technique is still under development but shows promise for large-scale applications. arxiv.org

The choice of substrate is critical for the epitaxial growth of MgB₂ thin films, with materials having a hexagonal crystal structure, like sapphire (Al₂O₃), being commonly used. nict.go.jp

| Deposition Technique | Key Features | Typical Tc | Source |

| Hybrid Physical-Chemical Vapor Deposition (HPCVD) | Grows high-quality, smooth films in-situ. | ~36-39 K | wikipedia.orgaip.org |

| Pulsed Laser Deposition (PLD) | Often requires a post-annealing step. | Varies with process | kyoto-u.ac.jpmdpi.com |

| Electron-Beam Evaporation | Co-evaporation of Mg and B. | ~29-37.5 K | kyoto-u.ac.jpnict.go.jp |

| Sputtering | DC or RF sputtering from Mg and B targets. | ~29 K | kyoto-u.ac.jpnict.go.jp |

| Electrochemical Deposition | Low-cost, scalable method. | ~36.4 K | arxiv.org |

Hybrid Physical-Chemical Vapor Deposition (HPCVD)

Hybrid Physical-Chemical Vapor Deposition (HPCVD) is a highly effective technique for producing high-quality, in-situ grown MgB₂ thin films. wikipedia.orgresearchgate.net This method uniquely combines elements of both physical vapor deposition (PVD) and chemical vapor deposition (CVD). semanticscholar.orgscientific.net The process involves the physical evaporation of a solid magnesium source (e.g., pure magnesium pellets) while simultaneously introducing a boron precursor gas, typically diborane (B8814927) (B₂H₆), which chemically decomposes at high temperatures. wikipedia.orgsemanticscholar.org

The HPCVD process is typically carried out in a reactor chamber containing a heated susceptor, on which both the substrate and the bulk magnesium source are placed. wikipedia.org The chamber is maintained at a pressure of about 100 Torr with purified hydrogen (H₂) as the carrier gas. wikipedia.org As the susceptor is heated to temperatures around 700°C (above the melting point of Mg), the magnesium pellets melt and generate a high magnesium vapor pressure in the vicinity of the substrate. researchgate.net This high Mg overpressure is crucial for maintaining the thermodynamic stability of the MgB₂ phase during high-temperature growth. researchgate.netpsu.edu The simultaneous thermal decomposition of the diborane gas provides the boron atoms, which react with the magnesium vapor on the substrate surface to form a crystalline MgB₂ film.

A key advantage of HPCVD is its ability to grow epitaxial (single-crystal-like) MgB₂ films with smooth surfaces and excellent superconducting properties, which are essential for fabricating reproducible Josephson junctions for superconducting circuits. wikipedia.orgresearchgate.net Films grown by HPCVD can exhibit a superconducting transition temperature (Tc) of up to 41.8 K, which is higher than that of bulk MgB₂. scientific.net The technique also allows for controlled doping to enhance specific properties. For instance, by adding a metal-organic precursor like bis(methylcyclopentadienyl)magnesium to the carrier gas, carbon can be incorporated into the film. wikipedia.orgscientific.net This carbon-alloying dramatically increases the upper critical field (Hc₂), making the material suitable for high-magnetic-field applications. wikipedia.orgscientific.net

While early HPCVD reactor designs co-heated the substrate and Mg source, limiting independent temperature control and the duration of growth, newer configurations have been developed to overcome these limitations. psu.edu Advanced designs, such as those with dual-heater setups, allow for independent control over substrate and source temperatures, enabling the growth of thicker films and coatings at high rates. psu.edu

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique used for fabricating MgB₂ thin films. The process typically involves ablating a target material inside a vacuum chamber using a high-power pulsed laser. For MgB₂ fabrication, the target can be composed of stoichiometric MgB₂, a mixture of magnesium and boron powders, or be magnesium-rich to compensate for magnesium's volatility. mdpi.comresearchgate.netresearchgate.net The ablated material forms a plasma plume that expands and deposits onto a substrate, forming a precursor film. utwente.nl

A critical aspect of PLD for MgB₂ is that the as-deposited films, especially those deposited at room temperature, are generally amorphous and not superconducting. mdpi.comarxiv.org A subsequent annealing step is necessary to crystallize the film into the superconducting MgB₂ phase. arxiv.orgnycu.edu.tw This can be done either ex-situ (in a separate furnace after deposition) or in-situ (within the deposition chamber). mdpi.comarxiv.org

In a typical in-situ two-step process, an amorphous Mg-B precursor layer is first deposited at room temperature. mdpi.com Following deposition, the film is annealed in the same chamber at elevated temperatures, often around 600°C to 800°C, in an inert atmosphere such as argon. mdpi.comutwente.nl The quality and superconducting properties of the final film are highly dependent on the target composition and the annealing parameters. Studies have shown that using a magnesium-rich target can lead to films with a zero-resistivity transition temperature (Tczero) of 31.7 K and a critical current density (Jc) reaching 0.9 × 10⁶ A cm⁻² at 20 K. mdpi.comdntb.gov.ua

The PLD method offers a pathway to create superconducting films, but achieving the bulk Tc of 39 K often requires careful process optimization. arxiv.org While in-situ processes are more compatible with creating multilayer device structures, ex-situ annealing at higher temperatures (around 900°C) in a magnesium atmosphere has also been shown to produce high-quality films. arxiv.orgarxiv.org The choice between in-situ and ex-situ processes involves a trade-off between device fabrication compatibility and achieving the highest possible superconducting transition temperatures. researchgate.netarxiv.org

Sputtering Techniques (RF magnetron sputtering, reactive sputtering)

Sputtering is a widely used physical vapor deposition (PVD) technique in the electronics industry due to its scalability and ability to produce uniform films over large areas. acs.org For magnesium boride synthesis, RF (radio frequency) magnetron sputtering is a common approach. This process involves bombarding a target material with ionized gas (typically argon), causing atoms to be "sputtered" off the target and deposited onto a substrate. americanelements.com

Two primary strategies are used for sputtering MgB₂:

Single Target Sputtering: A single ceramic target made of MgB₂ is used. nycu.edu.twsamaterials.com This method offers simplicity in equipment and operation. nycu.edu.tw However, a major challenge is the potential for the target to contain oxygen, which can be incorporated into the film and form insulating MgO, thereby suppressing superconductivity. nycu.edu.tw Furthermore, the MgB₂ can decompose during the sputtering process.

Co-sputtering: Separate targets of pure magnesium and boron are sputtered simultaneously. researchgate.net This provides greater flexibility in controlling the film's stoichiometry by adjusting the sputtering power applied to each target. researchgate.net

A significant challenge in sputtering MgB₂ is the high vapor pressure and low sticking coefficient of magnesium, especially at the elevated temperatures needed for in-situ crystallization. acs.org This often leads to magnesium-deficient and off-stoichiometry films with poor superconducting properties. acs.orgcern.ch Consequently, a common and effective approach is a two-step process: a precursor film (Mg-B composite) is deposited at or near room temperature, followed by a post-deposition annealing step to form the crystalline MgB₂ phase. nycu.edu.twacs.org To prevent magnesium loss during annealing, innovative techniques have been developed, such as depositing a protective boron capping layer over the Mg-B film, which creates a closed environment during rapid thermal processing. acs.org

While in-situ sputtered films have been produced, they often exhibit lower transition temperatures due to issues like oxidation and small grain size. acs.org Post-annealing of sputtered films generally improves the superconducting properties, though it can sometimes increase surface roughness. acs.org The substrate material and its lattice parameter are also crucial factors in obtaining high-quality sputtered MgB₂ films.

Table 1: Summary of Sputtering Approaches for MgB₂ Thin Films

| Sputtering Method | Target(s) | Key Process Steps | Common Challenges | Typical Outcome |

|---|---|---|---|---|

| RF Sputtering (Single Target) | Sintered MgB₂ | Deposition followed by post-annealing. nycu.edu.tw | Target oxidation, Mg decomposition during sputtering. nycu.edu.tw | Can result in oxidized films with no superconductivity if the target contains oxygen. nycu.edu.tw |

| RF Co-Sputtering | Separate Mg and B targets | Room temperature co-deposition, followed by in-situ or ex-situ annealing. researchgate.net | Achieving correct Mg:B stoichiometry due to Mg volatility. acs.org | Films with Tc around 24-27 K after annealing at ~600-650°C. nycu.edu.twresearchgate.net |

| DC Magnetron Sputtering | Mg and B targets | Deposition without substrate heating, followed by ex-situ annealing. | Formation of insulator phases (MgO) during annealing. | Superconductivity is achieved only after annealing; as-grown films are not superconducting. |

| RF Sputtering with Capping | Mg and B targets | Deposition of Mg-B composite film, followed by a boron capping layer, then rapid thermal annealing. acs.org | Sputtering boron is challenging due to its high melting point and low deposition rate. acs.org | Uniform, smooth, large-area films with high Tc. acs.org |

In-situ and Ex-situ Annealing Processes in Thin Film Fabrication

The fabrication of high-quality this compound thin films almost invariably requires an annealing step to crystallize the material into its superconducting phase. This thermal treatment can be performed using two primary approaches: in-situ or ex-situ annealing. The choice between these methods significantly impacts the film's structural and superconducting properties. arxiv.org

Ex-situ Annealing: In this two-step process, a precursor film—typically amorphous boron or a Mg-B mixture—is first deposited onto a substrate at low temperatures. arxiv.orgarxiv.org The coated substrate is then removed from the deposition system and annealed in a separate furnace. This annealing is typically performed at high temperatures, often around 900°C, in a sealed tube containing magnesium pellets to create a high-pressure Mg vapor atmosphere. arxiv.orgresearchgate.net This method is effective at preventing magnesium loss from the film and has been shown to produce high-quality MgB₂ films with sharp superconducting transitions and a Tc near the bulk value of 39 K. arxiv.orgresearchgate.net However, the high temperatures involved make the ex-situ process generally incompatible with the fabrication of multilayer electronic devices, such as Josephson junctions, which require precise layering of different materials. researchgate.netarxiv.org

In-situ Annealing: This process is also a two-step method, but the annealing is performed inside the same deposition chamber immediately after the precursor film is deposited, without breaking the vacuum. mdpi.comresearchgate.net The annealing temperatures for the in-situ process are typically lower, around 600°C. researchgate.netutwente.nlresearchgate.net While potentially more suitable for creating multilayer structures, early in-situ annealed films often exhibited lower transition temperatures, frequently below 25 K. researchgate.net However, subsequent optimization has led to films with significantly improved properties, including a Tczero of 34 K. researchgate.net

The different conditions of the two processes lead to distinct film characteristics. Ex-situ films tend to have larger grains and properties closer to bulk MgB₂, whereas in-situ films often have smaller grains and a higher concentration of impurities like oxygen, which can be introduced from the residual vacuum during the deposition and annealing process. arxiv.org While these features can depress the Tc, they can also act as effective pinning centers, leading to a significant improvement in the in-field critical current density (Jc). arxiv.org

Table 2: Comparison of In-situ and Ex-situ Annealed MgB₂ Films Fabricated by PLD

| Property | In-situ Annealed Film | Ex-situ Annealed Film | Reference |

|---|---|---|---|

| Annealing Temperature | ~600°C | ~900°C | researchgate.net |

| Critical Temperature (Tc) | 34.5 K | 38.1 K | arxiv.org |

| Resistivity at 40 K | 104 µΩcm | 17 µΩcm | arxiv.org |

| Residual Resistivity Ratio (RRR) | 1.1 | 2.1 | arxiv.org |

| Grain Structure | Small-grain feature | Larger grains | arxiv.org |

| Oxygen Level | Higher | Lower | arxiv.org |

| Field Dependence of Jc | Weaker field dependence (stronger pinning) | Jc drops sharply with increasing field | arxiv.org |

| Compatibility with Multilayers | More compatible | Generally incompatible | researchgate.netarxiv.org |

Challenges and Advancements in Pure Elemental Boron and this compound Synthesis

The synthesis of high-performance MgB₂ is critically dependent on the quality of its precursors, particularly boron, and on overcoming the inherent challenges posed by the chemical properties of magnesium.

A primary challenge in MgB₂ synthesis is the production and sourcing of high-purity, amorphous boron powder. dergipark.org.trosti.gov For the reaction between magnesium and boron to proceed efficiently and form phase-pure MgB₂, the starting boron powder must be amorphous. osti.gov The presence of crystalline boron, which is less reactive, can lead to incomplete reactions and the formation of undesirable non-superconducting phases like MgB₄. osti.gov These impurity phases disrupt the connectivity between MgB₂ grains, severely degrading the material's current-carrying capacity. osti.gov

Furthermore, commercial boron powders often contain significant impurities, most notably boron trioxide (B₂O₃) and magnesium oxide (MgO). osti.govsemanticscholar.org During the high-temperature synthesis of MgB₂, the B₂O₃ can be reduced by magnesium, leading to the formation of additional MgO. osti.gov MgO is detrimental because it is an insulator and can form layers around the MgB₂ grains, limiting the intergranular connection and depressing the superconducting properties. dergipark.org.tr The synthesis of pure boron itself can be difficult and hazardous; gas-phase routes that use highly reactive gases like diborane (B₂H₆) or boron trichloride (B1173362) (BCl₃) with hydrogen are dangerous and produce corrosive byproducts. researchgate.net The magnesiothermic reduction of B₂O₃ is a common method but requires subsequent acid leaching to remove the MgO byproduct. researchgate.net

The synthesis of the MgB₂ compound itself presents another set of challenges, primarily stemming from the properties of magnesium. Magnesium has a low melting point and a high vapor pressure, meaning it evaporates easily at the temperatures required for synthesis. psu.eduresearchgate.net This volatility makes it difficult to maintain the correct 1:2 stoichiometry of Mg to B throughout the material. acs.org Magnesium is also highly reactive and has a strong affinity for oxygen, readily forming MgO if any oxygen is present in the reaction environment. nycu.edu.twdergipark.org.tr This necessitates processing under high vacuum or in a highly pure inert gas atmosphere. nycu.edu.tw

Despite these challenges, significant advancements have been made. In boron synthesis, novel processes have been developed to produce nano-sized amorphous boron, which has much greater reactivity than commercial powders, leading to superior MgB₂ properties. dergipark.org.trresearchgate.net For MgB₂ fabrication, the development of techniques like Hybrid Physical-Chemical Vapor Deposition (HPCVD) has enabled the growth of high-purity, epitaxial thin films by providing a clean environment with the high Mg vapor pressure needed for phase stability. researchgate.net In sputtering, the use of a boron capping layer to create a sealed environment during annealing has proven effective in preventing Mg loss and enabling the fabrication of uniform, large-area films. acs.org Other advancements include the use of mechanochemical methods like high-energy ball milling to activate the precursors and promote the reaction at lower temperatures, and the synthesis of Mg/B solid solutions to improve the stability and reactivity of the boron particles. semanticscholar.org1-act.com

Crystallographic and Electronic Structure Elucidation

Hexagonal Crystal Structure and Lattice Parameter Analysis

Magnesium diboride crystallizes in a hexagonal crystal structure, specifically the AlB₂-type structure, belonging to the P6/mmm space group. 136.232.36researchgate.net This structure is characterized by alternating layers of magnesium and boron atoms. superconductors.orgmilivojbelic.com The boron atoms form graphite-like honeycomb sheets, which are separated by close-packed hexagonal layers of magnesium atoms. researchgate.netmilivojbelic.com The magnesium atoms are positioned at the center of the hexagonal prism formed by the boron atoms. researchgate.net

The lattice parameters of MgB₂ have been determined through techniques such as X-ray diffraction. The generally accepted values for the lattice parameters are approximately a = 3.086 Å and c = 3.524 Å. researchgate.net However, these parameters can be influenced by factors such as temperature and pressure. researchgate.net For instance, studies have shown a decrease in the lattice parameters and the volume of the crystal cell as the temperature changes from 11 to 297 K and with increasing hydrostatic pressure. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| a | 3.086 Å | researchgate.net |

| c | 3.524 Å | researchgate.net |

| Crystal System | Hexagonal | materialsproject.org |

| Space Group | P6/mmm | researchgate.net |

Layered Architecture and Interatomic Bonding Characteristics (B-B and B-Mg bonds)

The layered structure of MgB₂ is a key feature influencing its properties. It consists of two-dimensional boron sheets, similar to graphene, that alternate with layers of magnesium. aip.org The bonding within this structure is complex and exhibits a dual character. 136.232.36

Within the boron planes, the B-B bonds are strong and covalent in nature, with a bond length of approximately 1.77 Å. materialsproject.orgarxiv.org This strong covalent bonding is responsible for the stability of the graphite-like boron sheets. In contrast, the bonding between the magnesium and boron layers (Mg-B bonds) is considered to be predominantly ionic. 136.232.36arxiv.org The electropositive magnesium atoms donate their valence electrons to the more electronegative boron layers, leading to this ionic interaction. aip.org The Mg-B bond length is reported to be around 2.50 Å. materialsproject.org This combination of in-plane covalent bonding and inter-plane ionic bonding is a defining characteristic of the MgB₂ structure. arxiv.org

Analysis of Two Types of Electron Populations (Sigma and Pi Bands)

The electronic structure of magnesium diboride is notable for the presence of two distinct types of electron populations at the Fermi level: those in sigma (σ) bands and those in pi (π) bands. wikipedia.org This feature is a direct consequence of its layered, graphite-like structure. physicsworld.comsuperconductors.org

The σ-bands originate from the strong, in-plane covalent bonds between the boron atoms (B sp² hybrid orbitals). ias.ac.in These bands are characterized by a strong electron-phonon coupling. physicsworld.com The π-bands, on the other hand, arise from the B pz orbitals, which are oriented perpendicular to the boron planes. ias.ac.in These π-bonds are weaker than the σ-bonds. superconductors.org

A crucial aspect of MgB₂'s electronic structure is that the σ-bands are not fully occupied due to boron having fewer valence electrons than carbon. physicsworld.comsuperconductors.org This partial occupancy of the σ-bands is believed to be a key factor in its superconducting properties. superconductors.org The presence of these two distinct electron bands leads to a multi-sheeted Fermi surface. ias.ac.in

Superconducting Energy Gap Anisotropy and Coherence Lengths

A direct consequence of the two-band electronic structure is the existence of two distinct superconducting energy gaps in MgB₂, a feature predicted by theory and confirmed by experiments like high-resolution photoemission spectroscopy. physicsworld.comsuperconductors.org These two gaps open simultaneously at the superconducting transition temperature. physicsworld.comsuperconductors.org

The larger energy gap, typically in the range of 6-7 meV, is associated with the strongly coupled σ-bands. physicsworld.comsuperconductors.org The smaller gap, around 1-2 meV, is linked to the more weakly coupled π-bands. physicsworld.comsuperconductors.org This two-gap nature is a departure from the conventional understanding of phonon-mediated superconductivity, which generally assumes a single energy gap. wikipedia.org

This anisotropy is also reflected in the superconducting coherence lengths. The coherence length associated with the σ-band electrons is shorter (around 13 nm), while the π-band electrons have a longer coherence length (approximately 51 nm). wikipedia.org The anisotropy of the upper critical field, a measure of the superconducting state's robustness to magnetic fields, has been reported with values varying, though a ratio of around 2.2 to 3 has been observed in single crystals. arxiv.orgarxiv.orgscispace.com

| Parameter | Value | Band | Reference |

|---|---|---|---|

| Energy Gap | 7.1 meV | Sigma (σ) | wikipedia.org |

| 2.2 meV | Pi (π) | wikipedia.org | |

| Coherence Length | 13 nm | Sigma (σ) | wikipedia.org |

| 51 nm | Pi (π) | wikipedia.org |

Defects, Impurities (Oxygen, Carbon), and Non-Stoichiometry Effects on Structure

The crystal structure and superconducting properties of magnesium diboride can be significantly influenced by the presence of defects, impurities, and deviations from stoichiometry.

Defects and Impurities: Oxygen and carbon are common impurities found in MgB₂. Oxygen can be incorporated during synthesis and can form various oxides like MgO, particularly in grain boundaries, which can affect the material's connectivity. arxiv.orgaip.org The presence of oxygen impurities can be localized in nanolayers or nanoinclusions, which can act as pinning centers for magnetic flux, thereby enhancing the critical current density. aip.org Carbon substitution for boron in the crystal lattice has been shown to increase the upper critical field. aip.orgresearchgate.net

Non-Stoichiometry: Deviations from the ideal MgB₂ stoichiometry can also impact its properties. For instance, a deficiency in magnesium can lead to an increase in surface oxygen contamination. arxiv.org Annealing processes can cause magnesium loss, leading to changes in the local composition. arxiv.org Interestingly, a significant deviation from stoichiometry does not necessarily hinder the achievement of high superconducting characteristics. nih.gov The formation of higher magnesium borides, such as MgB₄, can occur under certain synthesis conditions. nih.gov

Surface Reconstruction Phenomena (e.g., B-terminated basal plane)

The surface of magnesium diboride, particularly the boron-terminated basal plane, is not static and can undergo reconstruction. hawaii.edunih.gov This means the atoms on the surface can rearrange into a structure that is different from the bulk. This reconstruction can be influenced by factors such as temperature and the presence of adsorbates like oxygen. nih.gov

Studies have shown that the B-terminated {0001} basal plane can undergo surface reconstruction, which in turn affects its electronic structure. hawaii.edu Ab initio molecular dynamics simulations have indicated that the boron surface can rapidly reconstruct upon the adsorption of oxygen at elevated temperatures. nih.gov Furthermore, research suggests that multiple disordered reconstructions can be thermodynamically preferred and kinetically accessible on the exposed boron surfaces at low boron chemical potentials. nih.govresearchgate.net This dynamic disordering of the surface boron atoms presents a more complex picture than a simple, static hexagonal arrangement. nih.gov

Advanced Superconducting Phenomena in Magnesium Boride

Multiband Superconductivity and Its Implications

A defining characteristic of magnesium diboride is its nature as a multi-band superconductor. wikipedia.org This means that different bands of electrons at the Fermi level exhibit distinct superconducting energy gaps. wikipedia.orgnanotrun.com In MgB₂, the electronic structure gives rise to two main types of electron bands with significantly different behaviors: σ-bonding and π-bonding bands. wikipedia.orgmdpi.com

The strong covalent σ-bonds formed by the boron atoms result in a large s-wave superconducting gap. wikipedia.orgiphy.ac.cn In contrast, the weaker π-bonds are associated with a smaller s-wave gap. wikipedia.orgiphy.ac.cn This two-gap nature has profound implications for the material's superconducting properties. The presence of multiple energy gaps is a consequence of the different strengths of electron-phonon coupling within the different electronic bands. mdpi.commilivojbelic.com

| Band Type | Bonding | Superconducting Gap |

| σ-band | Strong, covalent | Large s-wave gap |

| π-band | Weak | Small s-wave gap |

Electron-Phonon Coupling Mechanisms and Kohn Anomalies

The superconductivity in magnesium diboride is understood to be mediated by the interaction between electrons and lattice vibrations, or phonons, a mechanism central to the Bardeen-Cooper-Schrieffer (BCS) theory of superconductivity. mdpi.commilivojbelic.com The unusually high critical temperature for a phonon-mediated superconductor is attributed to a particularly strong electron-phonon coupling. mdpi.commilivojbelic.com

First-principles calculations have been instrumental in elucidating the details of the electron-phonon coupling in MgB₂. arxiv.orgresearchgate.net These calculations have shown that the presence of Kohn anomalies is a critical factor in accurately describing the measured phonon spectra and the strength of the electron-phonon interaction. arxiv.org The Eliashberg spectral function, which describes the energy dependence of the electron-phonon coupling, is significantly influenced by these anomalies. arxiv.orgresearchgate.net

Critical Temperature (Tc) Modulation: Influence of Strain and Pressure

The critical temperature of magnesium diboride can be influenced by external factors such as strain and pressure. arxiv.org The application of hydrostatic pressure generally leads to a decrease in Tc. arxiv.orgiop.org This is primarily because pressure alters the electronic band structure and the phonon frequencies. iop.org Specifically, pressure tends to reduce the density of states at the Fermi level for the crucial σ-band and increase the frequency of the E₂g phonon mode, both of which contribute to a weakening of the electron-phonon coupling and consequently a lower Tc. iop.org

Conversely, the application of tensile strain has been shown to have the potential to enhance Tc. researchgate.net Theoretical studies suggest that tensile strain can modify the electronic and vibrational properties in a way that strengthens the electron-phonon coupling. milivojbelic.comresearchgate.net For instance, epitaxial thin films of MgB₂ grown under tensile strain have exhibited higher-than-bulk Tc values. cornell.edu The modulation of Tc through strain opens up possibilities for engineering the superconducting properties of MgB₂ for specific applications. For example, in a composite of muscovite (B576469) and MgB₂, the critical temperature was observed to decrease from 36 K to 34.7 K under the application of external strain. conf.tw

Critical Current Density (Jc) and Critical Magnetic Field (Hc) in Bulk and Thin Films

For practical applications of superconductors, two of the most important parameters are the critical current density (Jc) and the critical magnetic field (Hc). iastate.edu Jc represents the maximum current a superconductor can carry without resistance, while Hc is the maximum magnetic field in which it remains superconducting.

Magnesium diboride has shown promising performance in terms of both Jc and Hc, particularly in thin film form. arxiv.org MgB₂ thin films have demonstrated very high critical current densities, on the order of 1 MA/cm² at 4.2 K and in a 1 Tesla magnetic field. arxiv.org These values are significantly higher than those typically observed in bulk MgB₂. researchgate.net The enhancement in thin films is often attributed to factors like improved grain connectivity and the introduction of pinning centers. aip.org

The upper critical field (Hc2), the field at which superconductivity is completely suppressed, is also a key parameter. While early measurements on bulk MgB₂ showed a modest irreversibility field (H), the field at which the magnetization becomes irreversible, thin films have exhibited a much steeper temperature dependence of H, leading to significantly higher values at low temperatures. arxiv.orgiastate.edu Doping MgB₂ with elements like carbon has been shown to be an effective strategy for enhancing Hc2, making it a promising material for high-magnetic-field applications. cornell.eduresearchgate.net

| Material Form | Preparation Method | Jc at 20 K (A/cm²) | Magnetic Field (T) |

| Bulk | Sintering at 0.1 MPa | ~10,000 | 2 |

| Bulk | High-pressure synthesis (2 GPa) | >100,000 | 2 |

| Thin Film | Magnetron Sputtering | >1,000,000 | 2 |

| Wire | Reacted with Dy₂O₃ | ~100,000 | 2 |

Note: The Jc values are approximate and can vary significantly based on the specific processing conditions. The data is based on a graphical representation in the source. researchgate.net

Vortex Physics and Pinning Mechanisms in Superconducting Magnesium Boride

In type-II superconductors like magnesium diboride, an applied magnetic field above a lower critical field (Hc1) penetrates the material in the form of quantized magnetic flux lines known as Abrikosov vortices. imp.kiev.uadiva-portal.org The movement of these vortices under the influence of an electrical current leads to energy dissipation and the loss of the superconducting state. diva-portal.org To achieve high critical current densities, these vortices must be "pinned" in place by defects or inhomogeneities within the material. diva-portal.orgscirp.org

In MgB₂, the primary pinning mechanism is often found to be at the grain boundaries. imp.kiev.ua The fine-grained structure of many MgB₂ samples, therefore, plays a crucial role in determining their current-carrying capacity. aip.org Other defects, such as precipitates and lattice distortions introduced through doping, can also act as effective pinning centers. scirp.org For instance, doping with materials like TiO₂ and SiC can introduce additional pinning sites and enhance the critical current density. aip.org

The study of vortex dynamics in MgB₂ reveals that bulk pinning is a significant factor even at temperatures close to Tc, which is in contrast to some high-Tc cuprate (B13416276) superconductors where surface barrier effects can become dominant at higher temperatures. spiedigitallibrary.org The nature of the vortex pinning can be complex, with different mechanisms potentially competing depending on the temperature, magnetic field, and the specific microstructure of the material. aip.orgscirp.org Understanding and controlling these pinning mechanisms is essential for optimizing the performance of MgB₂ for various technological applications. scirp.org

Materials Modification and Doping Strategies for Enhanced Superconducting Performance

Elemental Doping (e.g., Al, Sc, Ti, Cd, Ba, C) and Electron Concentration Effects

The modification of MgB₂'s superconducting properties through elemental doping is a widely explored avenue. The effect of a dopant is closely linked to its influence on the material's crystal lattice and, crucially, its electron concentration.

Aluminum (Al): Doping with aluminum, which substitutes for magnesium, has been shown to suppress the critical temperature (Tc). science.gov Aluminum donates electrons, which reduces the number of holes in the σ bands of magnesium diboride. science.gov This increase in electron concentration is detrimental to the superconductivity, and a substitution of x = 0.4 in Mg₁₋ₓAlₓB₂ results in the complete loss of superconductivity. science.gov

Scandium (Sc): Scandium doping at the magnesium site also leads to a decrease in Tc. As the concentration of scandium increases in Mg₁₋ₓScₓB₂, the Tc shows a nearly linear decrease, followed by a sharp drop to a lower Tc regime, with superconductivity disappearing around x = 0.30. ricmass.eu This effect is attributed to electron doping, which fills the boron σ bands, playing an essential role in the material's superconductivity. ricmass.eu

Titanium (Ti): The addition of titanium has been found to enhance the critical current density. Titanium does not typically substitute into the MgB₂ lattice but instead forms precipitates of titanium boride (TiB and TiB₂). researchgate.netresearchgate.net These precipitates, distributed within the MgB₂ matrix, act as effective flux pinning centers. researchgate.net Co-doping with titanium and carbon is particularly effective, leading to a significant enhancement of the upper critical field. researchgate.net

Barium (Ba): Doping with barium compounds, such as barium oxide (BaO), has shown promise in enhancing Jc. The introduction of BaO can lead to the formation of a barium hexaboride (BaB₆) phase, which serves as effective pinning centers. tandfonline.comfigshare.comtandfonline.com In one study, a composite of 0.7MgB₂@BaO exhibited a high critical transition temperature of 39.3 K and a critical current density of 1.7 x 10⁶ A/cm². tandfonline.comfigshare.comtandfonline.com Theoretical calculations have even predicted that doping with barium could potentially increase Tc significantly. crimsonpublishers.comcrimsonpublishers.com

Carbon (C): Carbon is one of the most effective dopants for improving the in-field performance of MgB₂. Substituting carbon for boron increases impurity scattering, which significantly enhances Hc2 and the irreversibility field (Hirr). ricmass.eusamaterials.com This enhancement of the magnetic field the material can withstand comes at the cost of a slight reduction in Tc. samaterials.com For instance, a 5% substitution of carbon for boron can more than double the upper critical field from 16 Tesla to 36 Tesla, while the Tc decreases by about 4 K. samaterials.com

Cadmium (Cd): The effects of cadmium doping have been explored in theoretical studies alongside other elements like Sc, Ti, Ba, and Al, investigating the changes in the phonon dispersion diagram with electron doping. crimsonpublishers.comcrimsonpublishers.com However, detailed experimental findings on the specific impact of cadmium on the superconducting properties of MgB₂ are not as widely reported as for other elements.

Generally, increasing the electron concentration through doping tends to suppress the superconductivity in magnesium diboride. utrgv.edu The primary mechanism for superconductivity in MgB₂ is related to holes in the boron σ bands, and dopants that fill these bands tend to lower the critical temperature. ricmass.euutrgv.edu

| Dopant Element | Substitution Site | Effect on Tc | Effect on Hc2/Jc | Primary Mechanism |

|---|---|---|---|---|

| Aluminum (Al) | Magnesium (Mg) | Decreases | - | Electron doping, filling of hole bands. science.gov |

| Scandium (Sc) | Magnesium (Mg) | Decreases | - | Electron doping, filling of boron σ bands. ricmass.eu |

| Titanium (Ti) | Forms Precipitates | - | Increases Jc and Hc2 | Formation of TiB/TiB₂ precipitates acting as pinning centers. researchgate.netresearchgate.net |

| Barium (Ba) | Forms Precipitates | Slightly Increases | Increases Jc | Formation of BaB₆ precipitates as pinning centers. tandfonline.comfigshare.comtandfonline.com |

| Carbon (C) | Boron (B) | Slightly Decreases | Increases Hc2 and Jc (in-field) | Increased impurity scattering and creation of pinning centers. ricmass.eusamaterials.com |

Introduction of Structural Defects and Nanoparticle Doping for Flux Pinning

To be useful in high-field applications, the ability of MgB₂ to pin magnetic flux vortices must be enhanced. This is achieved by introducing various types of defects into the crystal structure that are comparable in size to the superconducting coherence length. ricmass.eu

Strategies for introducing these pinning centers include the creation of crystal lattice defects and the incorporation of nanoscale particles. tandfonline.comresearchgate.net Doping with elements like carbon not only affects the electronic structure but also creates lattice defects and nanoscale precipitates that serve as effective pinning centers. tandfonline.com For example, doping with nano-carbon can lead to the formation of Mg₂C₃ impurities, which, along with the substitution of carbon for boron, improves flux pinning. tandfonline.com

The introduction of nanoparticles such as silicon carbide (SiC) and graphene has proven to be a highly effective method. ricmass.euaip.org These dopants lead to the substitution of carbon into the boron sites, which enhances Hc2, and the nanoparticles themselves or resulting precipitates act as pinning centers, thereby increasing Jc. ricmass.euaip.org Graphene doping, for instance, can introduce a high density of defects and amorphous phases that are effective for flux pinning. ricmass.eu The thermal expansion mismatch between the dopant and the MgB₂ matrix can also induce significant strain, creating structural defects and lattice distortions that further enhance pinning. ricmass.eu

Grain boundaries are also a primary source of flux pinning in pure MgB₂. aip.org Therefore, refining the grain size of the material is another strategy to increase the density of pinning centers and improve Jc. aip.org

Effects of Oxygen Reduction on Superconducting Properties

The presence of oxygen, typically in the form of magnesium oxide (MgO), has a complex and dual effect on the superconducting properties of MgB₂. tandfonline.comcrimsonpublishers.comiyte.edu.tr On one hand, MgO inclusions can act as effective flux pinning centers, particularly if their size is on the nanoscale, which can enhance the critical current density at high magnetic fields. crimsonpublishers.comiyte.edu.tr

Boron Isotope Effects in Superconducting Magnesium Diboride

The mechanism of superconductivity in MgB₂ has been a subject of intense study since its discovery. One of the key experiments to elucidate this mechanism is the measurement of the isotope effect. In a conventional phonon-mediated superconductor, as described by the Bardeen-Cooper-Schrieffer (BCS) theory, the critical temperature is expected to be inversely proportional to the square root of the isotopic mass (Tc ∝ M⁻⁰.⁵).

Experiments on MgB₂ have shown a significant boron isotope effect. researchgate.net When the naturally occurring boron (a mixture of ¹⁰B and ¹¹B) was replaced with isotopically pure ¹¹B or ¹⁰B, a clear shift in the critical temperature was observed. researchgate.net Specifically, a Tc of 39.2 K was measured for Mg¹¹B₂ and 40.2 K for Mg¹⁰B₂, a shift of 1.0 K. researchgate.net This result, with a partial isotope exponent for boron of αB ≈ 0.26, is strong evidence that phonon-mediated coupling is the primary mechanism for superconductivity in this material and that boron phonon modes play a crucial role. researchgate.net

Development of Composite Materials with Enhanced Properties

The development of composite materials is a key strategy for enhancing the performance of MgB₂ for practical applications. This approach involves adding other materials to the MgB₂ matrix to introduce pinning centers or improve other properties.

Doping with various compounds has been shown to be effective. For example, composites of MgB₂ with barium oxide (BaO) have been synthesized, where the formation of BaB₆ acts as pinning centers, leading to an enhanced critical current density while maintaining a high Tc. tandfonline.comcrimsonpublishers.comresearchgate.net Similarly, composites fabricated with boron carbide (B₄C) have shown a slight suppression of Tc but a significant improvement in the in-field current-carrying capacity. crimsonpublishers.com

The addition of multi-walled carbon nanotubes (MWCNTs) to create MgB₂/MWCNT composites has also been explored. These composites can exhibit high critical current densities, as the CNTs can contribute to flux pinning. crimsonpublishers.com The goal of creating these composites is often to improve the flux pinning and, consequently, the Jc(H) characteristics, making the material more suitable for applications such as superconducting wires and magnets. crimsonpublishers.com

Advanced Magnesium Boride Forms and Architectures

Thin Film Research and Development

The fabrication of high-quality magnesium boride thin films is a cornerstone for its application in superconducting electronics. Research has concentrated on achieving smooth, uniform, and highly crystalline films with superconducting properties that rival those of bulk MgB₂.

Epitaxial growth, where a crystalline film is grown on a crystalline substrate, is crucial for producing high-quality MgB₂ thin films. Several deposition techniques have been developed, each with specific advantages for controlling film properties. Methods such as Molecular Beam Epitaxy (MBE) and Hybrid Physical-Chemical Vapor Deposition (HPCVD) are prominent. researchgate.netarxiv.org MBE allows for the one-step growth of epitaxial MgB₂ films at relatively low temperatures (150–320 °C), which is advantageous for creating multilayer device structures. advancedsciencenews.comaip.org The HPCVD process can also produce epitaxial films with bulk-like superconducting transition temperatures (Tc) of 39 K. arxiv.org

Optimizing film quality is a delicate process. Key parameters that are manipulated during deposition include substrate temperature, deposition rates of magnesium and boron, and the pressure of the chamber environment. doi.orgarxiv.org For instance, in the co-evaporation method, it has been found that high substrate temperatures and high deposition rates are essential for producing high-quality films. doi.org If the temperature is too high (e.g., above 300°C), significant loss of magnesium can occur due to its high vapor pressure, resulting in Mg-deficient, non-superconducting films. arxiv.org Conversely, temperatures that are too low can lead to poor crystallinity. The use of in situ monitoring tools, such as reflection high-energy electron diffraction (RHEED), helps in controlling the growth process in real-time to achieve high-quality films. advancedsciencenews.com Post-deposition annealing is another common step, though as-grown superconducting films are often preferred for device fabrication to avoid issues like the formation of a non-superconducting "dead layer" on the surface. arxiv.org

Table 1: Comparison of MgB₂ Thin Film Growth Techniques

| Growth Technique | Typical Substrate Temperature | Key Advantages | Reported Tc | Reference |

|---|---|---|---|---|

| Molecular Beam Epitaxy (MBE) | 150 - 320 °C | Low temperature, suitable for multilayer growth, precise control. | ~36 K | advancedsciencenews.comaip.org |

| Hybrid Physical-Chemical Vapor Deposition (HPCVD) | 500 - 600 °C | High quality epitaxial films, high Jc, smooth surface. | 39 K | arxiv.org |

| Co-evaporation | ~290 °C | As-grown superconductivity, avoids post-annealing. | ~35 K | doi.org |

| Magnetron Sputtering | Room Temperature (followed by ex-situ annealing) | Good for uniform coatings, scalable. | ~32 K (on Si) | acs.org |

| Pulsed Laser Deposition (PLD) | Room Temperature (followed by in-situ annealing) | Can be used for integration with Si substrates. | ~24 K (on Si) | arxiv.org |

The choice of substrate material is critical as it significantly influences the structural and superconducting properties of the MgB₂ film. Important factors include the degree of lattice mismatch between the film and substrate, and the potential for interdiffusion at the high temperatures often used during growth. arxiv.org MgB₂ has a hexagonal AlB₂-type structure, making substrates with a hexagonal face, such as sapphire (Al₂O₃) and silicon carbide (SiC), particularly suitable. arxiv.orgarxiv.org

Different substrates can lead to variations in film quality and superconducting performance. For example, a study using MBE found that while superconducting films could be grown on SrTiO₃, sapphire, and Si, the quality varied. aip.org The HPCVD method has been used to grow high-quality epitaxial films on both sapphire and 4H-SiC substrates. arxiv.org Research on ultrathin MgB₂ films grown on SiC has shown that the surface termination of the substrate (Si-terminated vs. C-terminated) plays a role, with the C-terminated face yielding smoother films with higher quality. arxiv.org Flexible plastic substrates like Kapton have also been used, resulting in amorphous films with a Tc onset of about 33 K, demonstrating the potential for flexible superconducting electronics. researchgate.net

Table 2: Influence of Substrate on MgB₂ Thin Film Properties

| Substrate | Key Characteristics/Effects | Reference |

|---|---|---|

| Sapphire (Al₂O₃) | Commonly used, good lattice matching for hexagonal face, enables high Tc. | arxiv.orgarxiv.org |

| Silicon Carbide (SiC) | Excellent for epitaxial growth, C-terminated face preferred for ultrathin films. High Tc (up to 41K) and Jc. | arxiv.orgarxiv.orgchalmers.se |

| Silicon (Si) | Crucial for semiconductor integration, but prone to interfacial reactions (e.g., Mg₂Si formation). Tc is often lower. | arxiv.org |

| Strontium Titanate (SrTiO₃) | A substrate used for MgB₂ film fabrication. | arxiv.org |

| Magnesium Oxide (MgO) | A commonly used substrate material. | arxiv.org |

| Kapton (Polyamide) | Flexible substrate, results in amorphous films, lower Tc (~33 K). | researchgate.net |

| Iron (Fe) Tape | Metal substrate for wire applications; annealing can cause Fe diffusion, affecting superconductivity. | kyoto-u.ac.jp |

Integrating MgB₂ thin films with silicon is a major goal for the development of novel superconductor-semiconductor devices. arxiv.org However, growing high-quality MgB₂ directly on Si is challenging. A primary issue is the high reactivity between magnesium and silicon at elevated temperatures, which can lead to the formation of non-superconducting silicide phases like Mg₂Si at the interface. This reaction can degrade the superconducting properties of the film.

Despite these challenges, superconducting MgB₂ films have been successfully grown on silicon substrates. One approach involves pulsed laser deposition from a stoichiometric MgB₂ target followed by vacuum annealing at temperatures around 630 °C, which yielded films with a Tc of about 24 K. arxiv.orgarxiv.org Another method uses the implantation of Mg ions into boron films deposited on Si, followed by thermal processing, which created buried superconducting layers with a Tc onset as high as 33.6 K. aip.org To mitigate unwanted interfacial reactions, buffer layers such as alumina (B75360) (Al₂O₃) can be deposited on the silicon substrate before MgB₂ growth. Using such a buffer, Tc values as high as 39 K have been observed, although the films can exhibit a granular nature. Recent advances have demonstrated wafer-scale deposition of MgB₂ on 100 mm diameter Si substrates with Tc over 32 K and roughness below 0.5 nm, paving the way for large-scale fabrication. acs.org

Substrate Effects on Film Growth and Superconducting Properties

Nanomaterials and Nanostructures

Beyond two-dimensional thin films, significant research has been dedicated to one-dimensional MgB₂ nanomaterials, such as nanotubes and nanowires. These nanostructures are of interest for applications in nanoelectronics and as building blocks for quantum devices.

This compound nanotubes (MgB₂-NTs) are theoretically predicted structures that are expected to share the remarkable physical properties of their bulk parent material. acs.org Their atomic structure can be envisioned as rolled-up hexagonal sheets of boron atoms with magnesium atoms incorporated. acs.orgrice.edu Theoretical studies using density functional theory have explored the stability of these nanotubes, which is highly dependent on their diameter and the specific arrangement of the magnesium atoms relative to the boron cage. acs.orgrice.edu

Several configurations are possible, with Mg atoms on the exterior, interior, or in a staggered arrangement relative to the boron cylinder. rice.edu Energy analysis shows a non-trivial relationship between stability and diameter; for instance, tubes with exterior Mg atoms are more stable at very small (D < 8 Å) and larger (D > 14 Å) diameters, while a staggered configuration is preferred for intermediate diameters (8 Å < D < 14 Å). rice.edu Multiwall MgB₂ nanotubes have also been studied, with theoretical results suggesting they can achieve a stability comparable to that of bulk MgB₂. researchgate.netarxiv.org

Regarding their electronic structure, most MgB₂ nanotubes are predicted to be metallic, similar to bulk MgB₂. acs.orgjps.jp However, very narrow nanotubes, such as the (2,2) and (3,3) types with an exterior Mg arrangement, may exhibit semiconducting behavior. rice.edu The metallic nature of most MgB₂ nanotubes makes them potential candidates for use as interconnects in nanoelectronic circuits. acs.org The prediction of high density of states near the Fermi level for certain nanotube configurations suggests they could possess strong superconducting properties. aip.org

Table 3: Properties of Theoretical MgB₂ Nanotube Structures

| Nanotube Configuration | Key Stability Findings | Electronic Properties | Reference |

|---|---|---|---|

| Exterior Mg Layer | Energetically favorable for diameters < 8 Å and > 14 Å. | Metallic, except for very narrow tubes which can be semiconducting. | rice.edu |

| Staggered Mg Layer | Energetically favorable for diameters between 8 Å and 14 Å. | Metallic. | rice.edu |

| Interior Mg Layer | Less energetically favorable than exterior or staggered configurations. | Metallic. | rice.edu |

| Multiwall Nanotubes | Can approach the stability of bulk MgB₂. A 25-layer slab is nearly as stable as bulk. | Electronic band structure corresponds to that of superconducting bulk MgB₂. | researchgate.netarxiv.org |

Superconducting MgB₂ nanowires are promising for applications in high-performance devices like single-photon detectors and quantum circuits. aip.orgmit.edu Various techniques have been developed to fabricate these one-dimensional structures. "Top-down" methods involve patterning high-quality thin films using techniques like electron beam lithography (EBL) or focused ion beam (FIB) milling. aip.orgaip.org For example, nanowires with widths of 320-650 nm have been fabricated from 10 nm thick MgB₂ films using FIB milling, demonstrating a high Tc above 34 K and a critical current density (Jc) exceeding 5 x 10⁷ A/cm² at 20 K. aip.org

"Bottom-up" chemical synthesis routes have also been successful. One simple method involves a room-temperature sol-gel chemistry approach using magnesium bromide and sodium borohydride (B1222165) as precursors, followed by pyrolysis, to produce bulk quantities of solid, straight MgB₂ nanowires. researchgate.net The performance of these nanowires confirms that the superconducting properties of MgB₂ can be retained at the nanoscale. The high Tc and high Jc values open the possibility of operating MgB₂-based nanodevices at higher temperatures than those made from conventional low-temperature superconductors. aip.org

Nanocrystals and Their Defect Structures

The properties of this compound (MgB₂) nanocrystals are intrinsically linked to their synthesis methods, purity, and crystalline size. nanorh.com The synthesis of nanosized MgB₂ often involves the use of high-quality amorphous nano-boron precursor powders. aip.org The resulting nanocrystals typically exhibit a uniform and ultrafine morphology. aip.orgpavtec.com.tr For instance, using nano-boron precursors with a purity of over 98.5% and particle size under 250 nm has proven effective in producing nanosized MgB₂. pavtec.com.tr Techniques such as pulsed laser deposition followed by in-situ annealing have also been employed to create nanocrystalline MgB₂ thin films, resulting in a mixture of textured magnesium oxide (MgO) and MgB₂ with very small grain sizes. capes.gov.brresearchgate.net

A critical aspect of MgB₂ nanocrystals is their defect structure, which significantly influences their superconducting properties. aip.org Common point defects include magnesium vacancies (VMg), boron vacancies (VB), oxygen vacancies (VO), and interstitials like oxygen (Oi) or boron (Bi). aip.org The presence of Mg vacancies, in particular, has been a subject of investigation, with evidence suggesting they are present in nanoscale MgB₂ and can affect the material's connectivity and conductivity, which are crucial for superconducting applications. pavtec.com.tr The creation of defective sites, for instance through mechanochemical exfoliation (ball-milling), can disrupt the stable boron-boron ring structure and create more active sites. escholarship.org

These defects and the inherent crystal distortion in nanocrystals lead to observable changes in physical properties. A significant deviation in the critical temperature (Tc) has been observed, which is attributed to these structural imperfections. aip.org The symmetry effects of crystal distortion are also reflected in the vibrational modes observed in Raman spectra. aip.org Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for investigating the defect structures, as it can detect paramagnetically active point defects and provide correlations to the electronic and structural properties of MgB₂. aip.orgpavtec.com.tr High-resolution transmission electron microscopy (HRTEM) has also been used to identify structural imperfections, such as line defects and vacancies in MgB₂ nanosheets. acs.org

Table 1: Defect Structures in MgB₂ Nanocrystals and Their Effects

| Defect Type | Description | Impact on Properties | Characterization Technique |

|---|---|---|---|

| Magnesium Vacancies (VMg) | Missing magnesium atoms in the crystal lattice. | Influences connectivity and conductivity; controversially discussed in relation to structural and superconducting properties. aip.orgpavtec.com.tr | Electron Paramagnetic Resonance (EPR) pavtec.com.tr |

| Boron Vacancies (VB) | Missing boron atoms in the crystal lattice. | Contributes to overall defect structure and deviation in Tc. aip.org | EPR aip.org |

| Oxygen-related Defects (VO, Oi) | Oxygen vacancies or interstitial oxygen, often leading to MgO formation. | MgO by-product can reduce connectivity. pavtec.com.tr | Powder X-ray Diffraction (PXRD) pavtec.com.tr |

| Line Defects & Crystal Distortions | Dislocations and general distortions in the crystal lattice. | Causes significant deviation in critical temperature (Tc) and affects vibrational modes. aip.orgacs.org | Raman Spectroscopy, HRTEM aip.orgacs.org |

Two-Dimensional this compound Systems (e.g., MgB₂/Graphene Double Layers)

The exploration of two-dimensional (2D) materials has extended to this compound, leading to the development of hybrid systems such as MgB₂/graphene double layers. crimsonpublishers.com These structures are of interest due to the potential for novel superconductivity at a reduced dimensionality and for creating advanced electronic devices. researchgate.net

The synthesis of these 2D systems can be achieved through various methods. One approach involves depositing MgB₂ films onto a layer of graphene using a hybrid physico-chemical vapor deposition technique. crimsonpublishers.com Another method utilizes chemical vapor deposition (ICVD) to deposit a few layers of graphene onto polished MgB₂ pellets, which are then fused together. rsc.orgrsc.org These techniques can produce continuous MgB₂ film surfaces with a c-axis orientation. crimsonpublishers.com

The superconducting properties of these hybrid structures are a key area of research. MgB₂/graphene bilayer films have been shown to exhibit a superconducting transition temperature (Tc) of 36K, which is very close to the 39K Tc of bulk MgB₂. crimsonpublishers.comresearchgate.netresearchgate.net A significant phenomenon observed in these systems is the proximity effect, where the superconductivity of MgB₂ can be induced into the typically non-superconducting graphene. crimsonpublishers.com This opens possibilities for developing superconducting devices, such as Josephson junctions, that can operate at relatively high temperatures. researchgate.netrsc.org